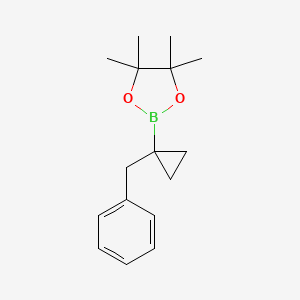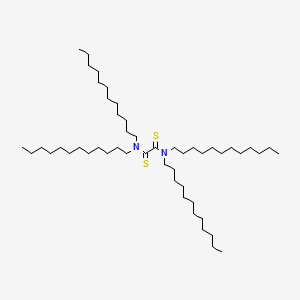
Oxamide, N,N'-bis(2-dimethylaminoethyl)dithio-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxamide, N,N’-bis(2-dimethylaminoethyl)dithio- is a chemical compound with the molecular formula C10H22N4O2S4. It is known for its unique structure, which includes two dimethylaminoethyl groups attached to an oxamide backbone through dithio linkages.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Oxamide, N,N’-bis(2-dimethylaminoethyl)dithio- typically involves the reaction of oxamide with 2-dimethylaminoethanethiol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{Oxamide} + 2 \text{(2-dimethylaminoethanethiol)} \rightarrow \text{Oxamide, N,N’-bis(2-dimethylaminoethyl)dithio-} ]
The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the reaction. The reaction mixture is typically stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of Oxamide, N,N’-bis(2-dimethylaminoethyl)dithio- may involve large-scale reactors and more efficient catalysts to optimize yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in a highly pure form .
Analyse Des Réactions Chimiques
Types of Reactions
Oxamide, N,N’-bis(2-dimethylaminoethyl)dithio- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithio linkages to thiol groups.
Substitution: The dimethylaminoethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives .
Applications De Recherche Scientifique
Oxamide, N,N’-bis(2-dimethylaminoethyl)dithio- has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme inhibition and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mécanisme D'action
The mechanism of action of Oxamide, N,N’-bis(2-dimethylaminoethyl)dithio- involves its interaction with molecular targets through its dithio and dimethylaminoethyl groups. These interactions can modulate the activity of enzymes or proteins, leading to various biological effects. The compound may also participate in redox reactions, influencing cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxamide, N,N’-bis(2-hydroxyethyl)-: This compound has hydroxyethyl groups instead of dimethylaminoethyl groups.
Oxamide, N,N’-bis(2-nitratoethyl)-: This compound contains nitratoethyl groups, making it more reactive in certain chemical reactions.
Uniqueness
Oxamide, N,N’-bis(2-dimethylaminoethyl)dithio- is unique due to its dithio linkages and dimethylaminoethyl groups, which confer specific chemical reactivity and biological activity. These features distinguish it from other oxamide derivatives and make it valuable for specialized applications .
Propriétés
Numéro CAS |
63905-01-1 |
|---|---|
Formule moléculaire |
C10H22N4S2 |
Poids moléculaire |
262.4 g/mol |
Nom IUPAC |
N,N'-bis[2-(dimethylamino)ethyl]ethanedithioamide |
InChI |
InChI=1S/C10H22N4S2/c1-13(2)7-5-11-9(15)10(16)12-6-8-14(3)4/h5-8H2,1-4H3,(H,11,15)(H,12,16) |
Clé InChI |
DPXUKCDCDYANIZ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCNC(=S)C(=S)NCCN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Chloro-5-iodo-3-methyl-3H-imidazo[4,5-B]pyridine](/img/structure/B13928358.png)
![N-[(4-methoxyphenyl)methyl]-N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,6-naphthyridin-7-amine](/img/structure/B13928360.png)
![8,8-dimethyl-2-benzyl-9-Oxa-2-azaspiro[5.5]undecane](/img/structure/B13928367.png)
![[2-(4-Vinyl-imidazol-1-yl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B13928374.png)
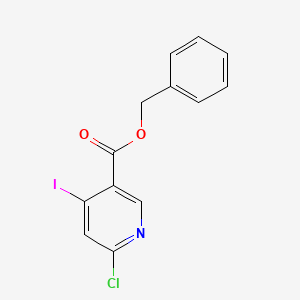

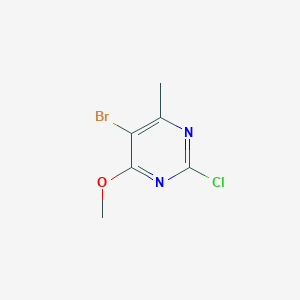
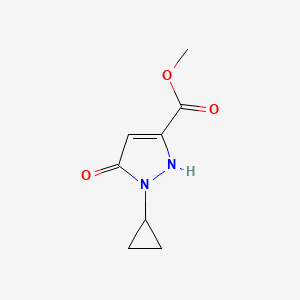

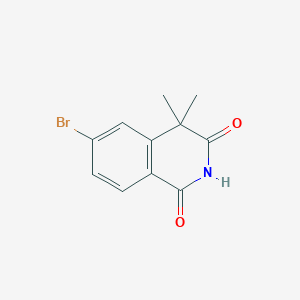
![2-amino-7-but-2-ynyl-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purine-6,8-dione](/img/structure/B13928417.png)
![4,7-Dichloro-1-isopropylpyrido[3,4-d]pyridazine](/img/structure/B13928419.png)
